5-(Boc-amino)-thiazole-4-carboxylic acid
Overview
Description
5-(Boc-amino)-thiazole-4-carboxylic acid is a compound that features a thiazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position and a carboxylic acid group at the 4-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions .
Mechanism of Action
Target of Action
The boc group is commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes .
Mode of Action
The Boc group in 5-(Boc-amino)-thiazole-4-carboxylic acid serves as a protecting group for the amino group. This protection allows for transformations of other functional groups without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound’s involvement in peptide synthesis suggests it may play a role in protein-related pathways .
Pharmacokinetics
The boc group is known to enhance the stability of compounds, which could potentially affect their bioavailability .
Result of Action
Its role in peptide synthesis suggests it may contribute to the formation of proteins or peptides .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-thiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group followed by the formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are usually mild, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
5-(Boc-amino)-thiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
5-(Boc-amino)-valeric acid: Similar in structure but with a valeric acid moiety instead of a thiazole ring.
N-Boc-protected amino acids: A broad class of compounds with Boc-protected amino groups, commonly used in peptide synthesis.
Uniqueness
5-(Boc-amino)-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can participate in various reactions and interactions that are not possible with other Boc-protected amino acids .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-6-5(7(12)13)10-4-16-6/h4H,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLZPMJYRHYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168147 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864436-94-2 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864436-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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